(E)-4-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
1,2,4-Triazole derivatives are a class of compounds that have been extensively studied for their pharmacological activities . They have shown promise in treating various diseases. Most triazole derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The structure of the 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile titled molecule is determined by means of X-ray diffraction . The title compound has weak inter- and intramolecular C–H…N-type hydrogen bonds .
Chemical Reactions Analysis
The S-alkylation of 3-mercaptotriazole was performed using cesium carbonate as a base . The reduction of ketones group to the corresponding secondary alcohol was carried out with sodium borohydride .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole, including compounds structurally related to 4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine, exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. Such findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bayrak et al., 2009), (Hussain et al., 2008).
Synthesis of Complex Compounds
The compound has been used as a precursor in the synthesis of complex heterocyclic compounds. Studies highlight its role in the formation of novel polyheterocyclic structures through reactions with various reagents. These complex compounds have been analyzed for their structural properties and potential pharmacological activities, including antibacterial and antifungal effects. Such research underscores the versatility of 1,2,4-triazole derivatives in synthesizing new chemical entities with potential therapeutic uses (Guo-qiang Hu et al., 2006), (A. Abdelhamid et al., 2012).
Materials Science
In materials science, derivatives of this compound have been explored for their potential in creating new materials with unique properties. For example, Schiff’s bases derived from triazoles have been investigated as corrosion inhibitors for metals, offering a new approach to protecting industrial materials from degradation. These studies provide insights into the molecular mechanisms of corrosion inhibition and open pathways for developing more efficient and environmentally friendly corrosion inhibitors (Ansari et al., 2014).
Future Directions
The future directions for the study of “4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine” and similar compounds could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action .
Properties
IUPAC Name |
4-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-3-8-18(9-4-1)10-7-17-27-22-25-24-21(19-13-15-23-16-14-19)26(22)20-11-5-2-6-12-20/h1-16H,17H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYNISGBZIUCAR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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